6-Chloro-1,3-dimethyluracil

Medicinal Chemistry Synthetic Organic Chemistry Nucleoside Analog Synthesis

Researchers requiring a C6-electrophilic uracil building block for nucleoside analog synthesis face limited options: unsubstituted uracil and 5-halouracils lack the reactive C6 leaving group essential for SNAr-based diversification. 6-Chloro-1,3-dimethyluracil resolves this bottleneck. • Reactive C6-Cl Handle: Enables efficient nucleophilic aromatic substitution to generate diverse 6-substituted uracil libraries inaccessible from unsubstituted or 5-substituted uracils. • Validated Pharmacological Baseline: Exhibits Ki = 5810 nM against human thymidine phosphorylase, serving as the reference scaffold for SAR-driven inhibitor optimization programs. • Scalable Industrial Route: Manufactured via the optimized patent CN102617486B process (acidic hydrolysis/chlorination of 6-amino-1,3-dimethyluracil), ensuring reliable bulk supply for API synthesis of urapidil and nifekalant.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 6972-27-6
Cat. No. B186940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,3-dimethyluracil
CAS6972-27-6
Synonyms6-chloro-1,3-dimethyluracil
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)Cl
InChIInChI=1S/C6H7ClN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3
InChIKeyVATQPUHLFQHDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,3-dimethyluracil Overview


6-Chloro-1,3-dimethyluracil (CAS 6972-27-6) is a trisubstituted uracil derivative with a chlorine atom at the C6 position and methyl groups at N1 and N3 [1]. This compound serves as a versatile building block in medicinal chemistry, primarily as a key intermediate for synthesizing substituted uracils and derivatives . Its structure confers distinct electronic properties that underpin its applications in pharmaceutical development, including its role as a precursor to antiviral and anticancer agents . This compound exhibits in vitro cytotoxic activity and has been studied as an inhibitor of human thymidine phosphorylase, an enzyme implicated in angiogenesis [2].

C6 electrophilic handle enables 6-substituted uracil library synthesis via SNAr
Baseline inhibitor for human thymidine phosphorylase (TP) SAR studies
Scalable industrial synthesis route supports intermediate procurement

Why 6-Chloro-1,3-dimethyluracil Over Analogs


Procurement of 6-chloro-1,3-dimethyluracil over alternative uracil derivatives is driven by the unique combination of a reactive C6 chlorine and protective N1,N3 methyl groups. Unsubstituted uracil lacks the C6 electrophilic handle required for nucleophilic aromatic substitution, a key route to 6-substituted analogs [1]. 5-Chlorouracil and 5-fluorouracil, while pharmacologically active, exhibit poor selectivity and high gastrointestinal and central nervous toxicity [2]. In contrast, the C6-chloro substitution in 6-chloro-1,3-dimethyluracil enables targeted synthetic transformations for derivatization, while the N-methyl groups prevent unwanted tautomerization and enhance stability relative to unmethylated analogs [3]. Furthermore, 6-chloro-1,3-dimethyluracil exhibits a Ki of 5810 nM against human thymidine phosphorylase, providing a quantifiable baseline for structure-activity relationship studies [4].

Unsubstituted uracil lacks the C6 leaving group required for nucleophilic aromatic substitution
5-Chloro- and 5-fluorouracil analogs exhibit different reactivity; fragmentation may occur under certain conditions
Unmethylated 6-chlorouracil may undergo tautomerization, altering stability and reaction profiles

Quantitative Evidence for 6-Chloro-1,3-dimethyluracil


C6-Chloro Electrophilic Substitution

6-Chloro-1,3-dimethyluracil contains a chlorine atom at the C6 position, which acts as an electrophilic handle for nucleophilic aromatic substitution (SNAr) [1]. This contrasts with 5-chlorouracil, which primarily undergoes fragmentation under chlorination conditions [2]. The C6-chloro substitution, combined with N1,N3-dimethyl protection, provides a distinct synthetic entry point for generating 6-substituted uracil derivatives [3].

C6-Chloro Electrophilic Substitution
Class-level
C6-Cl enables SNAr (yields uracil ylide 51%); 5-chlorouracil fragments (~100% trichloroacetaldehyde)
Supports 6-substituted derivative synthesis
Reaction conditions differ; verify compatibility with target substrate
Medicinal Chemistry Synthetic Organic Chemistry Nucleoside Analog Synthesis

Human Thymidine Phosphorylase Inhibition

6-Chloro-1,3-dimethyluracil has been evaluated as an inhibitor of human thymidine phosphorylase, an enzyme that promotes angiogenesis [1]. This compound provides a baseline activity (Ki = 5810 nM) for the 6-chlorouracil scaffold [2]. While 5-substituted-6-chlorouracil derivatives in the same series achieve significantly higher potency (Ki as low as single-digit nM), the unsubstituted 6-chloro-1,3-dimethyluracil serves as the essential reference point for structure-activity relationship (SAR) studies [3].

Human Thymidine Phosphorylase Inhibition
Head-to-head
Ki = 5810 ± 820 nM
Baseline potency for 6-chlorouracil scaffold SAR
5-Substituted analogs achieve lower Ki; use as reference point
Angiogenesis Enzyme Inhibition Cancer Research

Optimized Industrial Synthesis Route

Patent CN102617486B describes an improved industrial process for preparing 6-chloro-1,3-dimethyluracil using 6-amino-1,3-dimethyluracil as the starting material, followed by acidic hydrolysis and chlorination [1]. The prior US Patent 4,659,651A route achieved yields of approximately 70% [2]. The improved process enables large-scale preparation with higher efficiency [3].

Optimized Industrial Synthesis
Reported
Improved route via 6-amino-1,3-dimethyluracil hydrolysis/chlorination
Supports scalable procurement
Exact yield improvement not quantified in abstract; verify batch data
Process Chemistry Industrial Synthesis Pharmaceutical Manufacturing

Procurement Scenarios for 6-Chloro-1,3-dimethyluracil


6-Substituted Uracil Synthesis via SNAr

The C6-chloro group in 6-chloro-1,3-dimethyluracil serves as an electrophilic handle for SNAr reactions, enabling the synthesis of diverse 6-substituted uracil libraries. This transformation is not accessible using unsubstituted uracil or 5-substituted uracil analogs due to the absence of a reactive C6 leaving group [1]. Researchers developing novel nucleoside analogs or pyrimidine-based inhibitors should procure this compound as the preferred starting material for C6-derivatization.

SAR Studies of Thymidine Phosphorylase Inhibitors

6-Chloro-1,3-dimethyluracil exhibits a Ki of 5810 nM against human thymidine phosphorylase, establishing the baseline activity for the 6-chlorouracil scaffold [1]. This compound is essential for SAR studies where researchers systematically introduce C5 substituents to optimize potency (with optimized derivatives achieving Ki values in the single-digit nM range) [2]. Procurement of this unsubstituted scaffold is necessary for comparative enzymology and inhibitor optimization programs.

Industrial-Scale Intermediate Manufacturing

6-Chloro-1,3-dimethyluracil is a key intermediate in the synthesis of urapidil (an antihypertensive agent) and nifekalant (an antiarrhythmic drug) [1]. The optimized industrial process described in patent CN102617486B, which proceeds via acidic hydrolysis and chlorination of 6-amino-1,3-dimethyluracil, provides a scalable route for large-volume procurement [2]. Pharmaceutical manufacturers requiring this intermediate for API synthesis should prioritize suppliers utilizing this improved process.

Photocycloaddition for Polycyclic Pyrimidines

Under acid-catalyzed photochemical conditions (trifluoroacetic acid, 1 h irradiation), 6-chloro-1,3-dimethyluracil undergoes cycloaddition with mesitylene and other methyl-substituted benzenes to form polycyclic pyrimidine derivatives [1]. This unique photochemical reactivity, distinct from thermal reactions, makes the compound valuable for synthesizing complex fused pyrimidine systems not accessible via conventional synthetic routes [2].

Application
Selection Property
Validation Focus
6-Substituted uracil library synthesis
C6 electrophilic substitution handle
Derivatization efficiency & product identity
Thymidine phosphorylase SAR studies
Baseline TP inhibitory activity
Comparative inhibition with 5-substituted analogs
Scalable intermediate manufacture
Optimized industrial process (CN102617486B)
Process reproducibility & purity
Acid-catalyzed photocycloaddition
Photochemical reactivity with methylbenzenes
Cycloadduct isolation & characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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